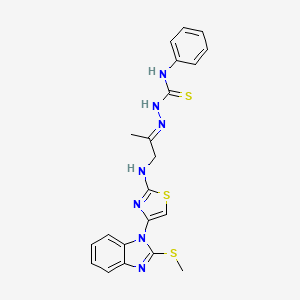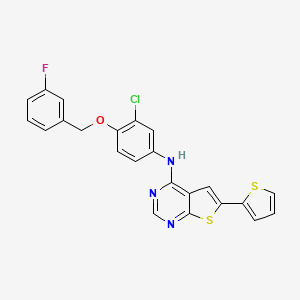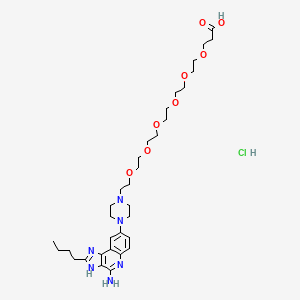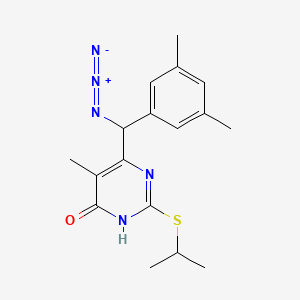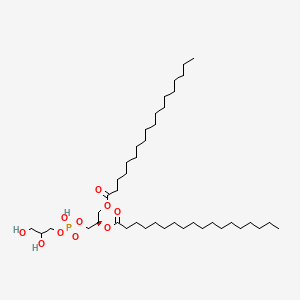
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cell membrane structure and function. This compound is derived from a glycerol backbone and is ester-bonded to two stearic acid molecules at the sn-1 and sn-2 positions, with a phospho-glycerol group at the sn-3 position. It is commonly used in the preparation of liposomes and other lipid-based delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) typically involves the esterification of glycerol with stearic acid, followed by the introduction of the phospho-glycerol group. The process can be summarized as follows:
Esterification: Glycerol is esterified with stearic acid in the presence of a catalyst to form 1,2-distearoyl-sn-glycerol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, stearic acid, and phospho-glycerol.
Substitution: The phospho-glycerol group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Nucleophilic substitution reactions often involve reagents such as amines or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, stearic acid, and phospho-glycerol.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and is used in the preparation of liposomes for drug delivery.
Medicine: Utilized in the formulation of lipid-based drug delivery systems, including liposomal formulations for cancer therapy.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. The compound’s ability to form liposomes also makes it an effective carrier for delivering therapeutic agents to target cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains myristic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains oleic acid instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains palmitic acid instead of stearic acid
Uniqueness
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its saturated stearic acid chains, which confer higher stability and lower fluidity to lipid bilayers compared to unsaturated counterparts. This makes it particularly useful in applications requiring stable liposomal formulations .
Propiedades
Número CAS |
217939-97-4 |
|---|---|
Fórmula molecular |
C42H83O10P |
Peso molecular |
779.1 g/mol |
Nombre IUPAC |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)/t39?,40-/m1/s1 |
Clave InChI |
FVJZSBGHRPJMMA-DHPKCYQYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


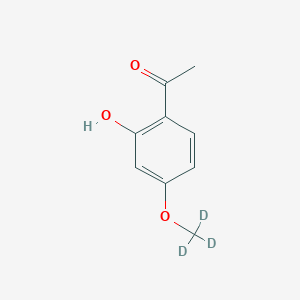
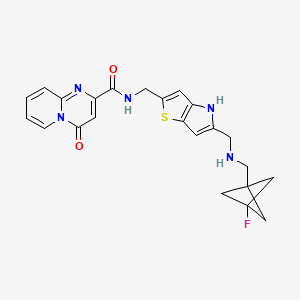
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
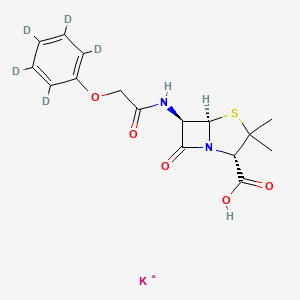
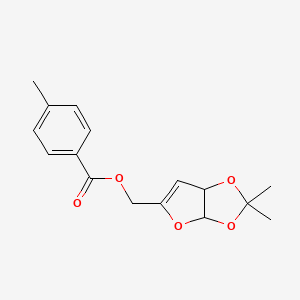
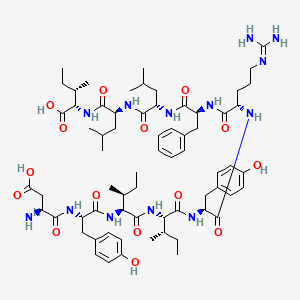
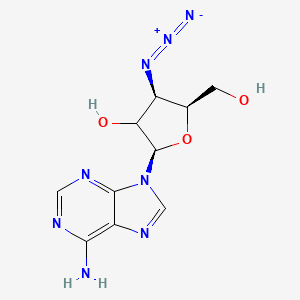
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

